
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a phenyl group attached to an ethanedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of 6-methylpyridine-2-carbaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. For example, the synthesis can begin with the preparation of 6-methylpyridine-2-carbaldehyde, followed by its reaction with benzoyl chloride to form the desired product. The process may include steps such as distillation, crystallization, and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanedione moiety to an ethylene glycol derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Ethylene glycol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: Similar in structure but contains an oxazole ring.
1-(6-Methylpyridin-2-yl)ethan-1-one: Lacks the phenyl group and ethanedione moiety.
2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone: Contains a quinoline ring instead of a phenyl group .
Uniqueness
1-(6-Methylpyridin-2-yl)-2-phenylethane-1,2-dione is unique due to its combination of a pyridine ring with a phenyl-substituted ethanedione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
27049-13-4 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-(6-methylpyridin-2-yl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H11NO2/c1-10-6-5-9-12(15-10)14(17)13(16)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI-Schlüssel |
BGAXKFXEVJHERT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C(=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


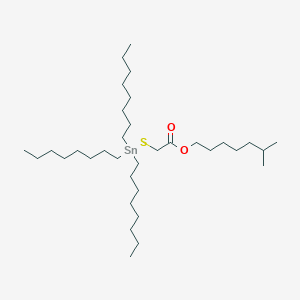
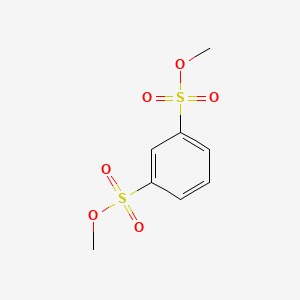
phosphanium bromide](/img/structure/B14692895.png)
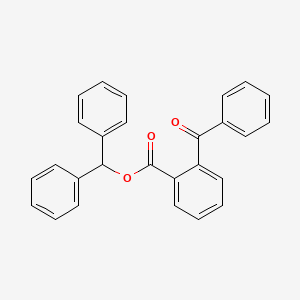
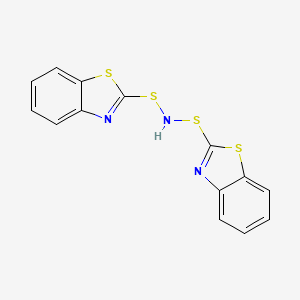

![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)

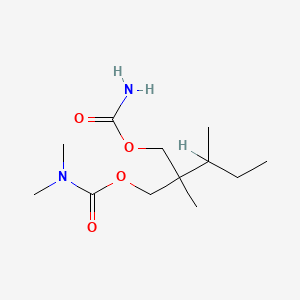

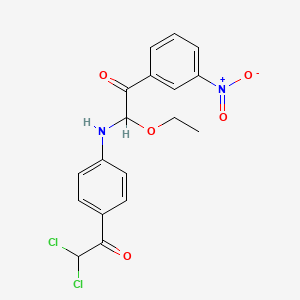

![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

